

Difluoromethanesulfonamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Difluoromethanesulfonamide

Cat. No.: B1358094

[Get Quote](#)

For immediate release: This whitepaper provides an in-depth analysis of the chemical properties and reactivity of **difluoromethanesulfonamide**, a key building block in modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Executive Summary

Difluoromethanesulfonamide ($\text{CHF}_2\text{SO}_2\text{NH}_2$) is a fluorinated organic compound of significant interest due to the unique properties conferred by the difluoromethyl group. This guide summarizes its core chemical and physical properties, explores its reactivity and stability, and provides detailed experimental protocols for its application in synthesis. The inclusion of quantitative data in structured tables and logical diagrams offers a practical resource for laboratory work.

Chemical and Physical Properties

The introduction of fluorine atoms significantly influences the physicochemical properties of organic molecules, affecting acidity, lipophilicity, and metabolic stability.

Difluoromethanesulfonamide is no exception, and its properties are foundational to its utility in synthetic applications.

Core Chemical Data

The fundamental identifiers and molecular properties of **difluoromethanesulfonamide** are summarized below.

Property	Value	Source
CAS Number	50585-74-5	[1]
Molecular Formula	CH ₃ F ₂ NO ₂ S	[1]
Molecular Weight	131.10 g/mol	[1]
Purity	≥95% (Commercially available)	[1]

Computational Chemistry Data

Computational models provide valuable insights into the behavior of molecules in biological systems.

Descriptor	Value	Source
Topological Polar Surface Area (TPSA)	60.16 Å ²	[1]
LogP (Octanol-Water Partition Coefficient)	-0.5025	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	1	[1]

Physical Properties

While specific experimental data for the melting and boiling points of **difluoromethanesulfonamide** are not readily available in the cited literature, data from its analogue, trifluoromethanesulfonamide, suggests it is a solid at room temperature and possesses some water solubility.[\[2\]](#)

Acidity

The sulfonamide proton (N-H) in **difluoromethanesulfonamide** is acidic due to the strong electron-withdrawing effect of the difluoromethylsulfonyl group. For comparison, the related trifluoromethanesulfonamide is a strong NH-acid, with a pKa of 11.06 in methanol and 6.33 in water.[3][4] This acidity is a key aspect of its reactivity, allowing for deprotonation to form a nucleophilic anion.

Spectroscopic Data

Detailed experimental spectra for **difluoromethanesulfonamide** are not provided in the search results. However, based on its structure and data for related sulfonamides, the following characteristics can be anticipated:

- ¹H NMR: The proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet in the region of 8.78–10.15 ppm.[5] The proton of the difluoromethyl group (CHF₂–) would likely appear as a triplet due to coupling with the two fluorine atoms.
- ¹³C NMR: The carbon of the difluoromethyl group will exhibit a complex multiplet pattern due to strong one-bond coupling with the two fluorine atoms (¹J_{CF}), which can be as large as 250 Hz or more.[6][7] This can sometimes make the signal difficult to detect in spectra with low signal-to-noise ratios.[7]
- ¹⁹F NMR: This technique would be highly informative, showing a signal for the CHF₂ group, likely coupled to the adjacent proton. It is a valuable tool for quantifying fluorinated pharmaceuticals.[8]
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching, asymmetric and symmetric S=O stretching (typically in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions, respectively), and C-F stretching vibrations.
- Mass Spectrometry: Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns involving the loss of SO₂, F, and other small fragments.

Reactivity and Stability

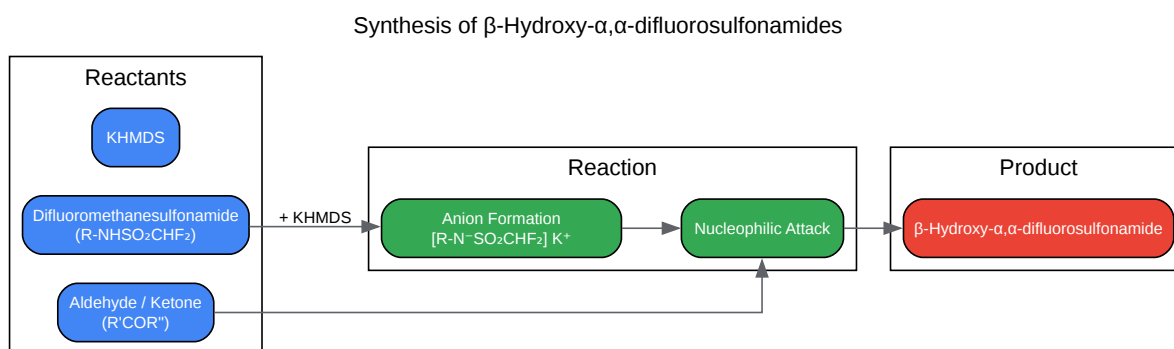
Synthesis of Difluoromethanesulfonamide

Difluoromethanesulfonamides are typically prepared through the reaction of an amine with the commercially available difluoromethanesulfonyl chloride ($\text{HF}_2\text{CSO}_2\text{Cl}$).^[9]

Key Reactions

A significant reaction of **difluoromethanesulfonamides** involves the deprotonation of the sulfonamide nitrogen followed by reaction with electrophiles. The synthesis of β -hydroxy- α,α -difluorosulfonamides is a prime example.^[9] In this reaction, a strong base like potassium hexamethyldisilazide (KHMDs) is used to generate the sulfonamide anion. This anion then acts as a nucleophile, attacking an aldehyde or ketone to form the corresponding β -hydroxy adduct.^[9]

This reaction exhibits a pronounced counterion effect; potassium (K^+) or sodium (Na^+) bases provide excellent yields rapidly, whereas lithium bases often result in little to no product.^[9] The resulting chiral β -hydroxy- α,α -difluorosulfonamides can be valuable intermediates, for instance, being readily incorporated into peptides following deprotection.^[9]



[Click to download full resolution via product page](#)

Figure 1. Reaction pathway for the synthesis of β -hydroxy- α,α -difluorosulfonamides.

Stability and Decomposition

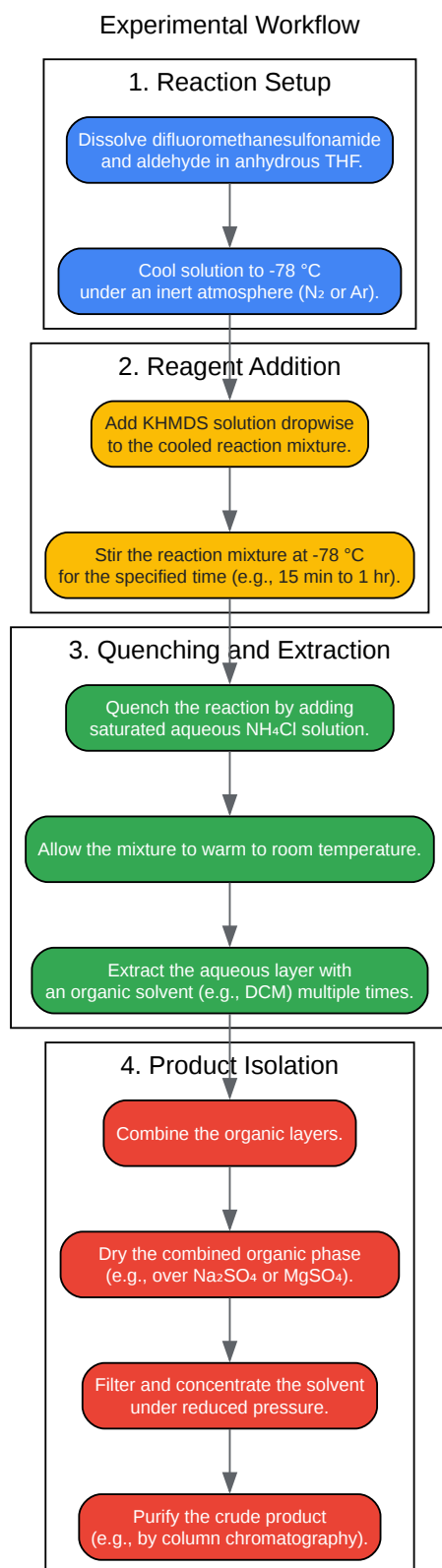
While specific decomposition studies for **difluoromethanesulfonamide** were not found, research on the related trifluoromethanesulfonyl fluoride ($\text{CF}_3\text{SO}_2\text{F}$) provides insights into the stability of the C-S bond. The thermal decomposition of $\text{CF}_3\text{SO}_2\text{F}$ primarily proceeds through the cleavage of the C-S bond.^{[6][10]} It can be inferred that **difluoromethanesulfonamide** possesses a similarly stable C-S bond, though it may be susceptible to degradation under harsh conditions or in the presence of specific reagents.

Experimental Protocols

The following section details a representative experimental protocol for the reaction of a **difluoromethanesulfonamide** with an aldehyde, based on procedures described for similar sulfonamides.^[9]

General Procedure for the Synthesis of β -Hydroxy- α,α -difluorosulfonamides

This protocol outlines the key steps for the reaction, from setup to product isolation.



[Click to download full resolution via product page](#)

Figure 2. General experimental workflow for sulfonamide reactions.

Methodology Details:

- **Reaction Setup:** A solution of the N-substituted **difluoromethanesulfonamide** (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere. The solution is then cooled to -78 °C using a dry ice/acetone bath.
- **Reagent Addition:** A solution of potassium hexamethyldisilazide (KHMDs) (1.05 equiv) in THF is added dropwise to the cooled reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to ambient temperature.
- **Extraction and Isolation:** The product is extracted from the aqueous phase using an organic solvent such as dichloromethane (DCM). The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo to yield the crude product.
- **Purification:** The crude material is then purified using an appropriate technique, typically silica gel column chromatography, to afford the pure β-hydroxy-α,α-difluorosulfonamide.

Conclusion

Difluoromethanesulfonamide is a versatile and valuable reagent for drug discovery and development. Its distinct chemical properties, particularly the acidity of its N-H bond, enable a range of synthetic transformations. The methodologies and data presented in this guide offer a solid foundation for researchers to leverage the unique characteristics of this compound in their work. A thorough understanding of its properties and reactivity is crucial for its effective application in the synthesis of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Human Metabolome Database: ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d₆, experimental) (HMDB0000131) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. acdlabs.com [acdlabs.com]
- 7. University of Ottawa NMR Facility Blog: ¹³C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 8. Human Metabolome Database: Showing metabocard for Trifluoromethanesulfonamide (HMDB0259206) [hmdb.ca]
- 9. chemicalbook.com [chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Difluoromethanesulfonamide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358094#difluoromethanesulfonamide-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com